An In-depth Technical Guide to the Core Mechanism of Action of Visano Cor
An In-depth Technical Guide to the Core Mechanism of Action of Visano Cor
Introduction
Visano Cor is a combination drug formulation comprising five active pharmaceutical ingredients: Pentaerythritol Tetranitrate, Diphenhydramine, Meprobamate, Nicotinic Acid, and Hydrochloric Acid. This guide provides a detailed technical overview of the mechanism of action of the four primary components, intended for researchers, scientists, and drug development professionals. The information is presented through in-depth descriptions, quantitative data summaries, detailed experimental protocols, and signaling pathway visualizations.
Pentaerythritol Tetranitrate (PETN)
Pentaerythritol tetranitrate is a long-acting organic nitrate that primarily functions as a vasodilator. Its therapeutic effects are mediated through the release of nitric oxide (NO) in vascular smooth muscle cells.
Mechanism of Action
Pentaerythritol tetranitrate is a prodrug that undergoes enzymatic biotransformation to release nitric oxide (NO). This process is catalyzed by mitochondrial aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells[1]. The released NO then activates soluble guanylate cyclase (sGC)[2]. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[1]. Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in the dephosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle, a process known as vasodilation[1]. This vasodilation of veins and arteries reduces both preload and afterload on the heart, thereby decreasing myocardial oxygen demand.
Quantitative Data
| Parameter | Value | Source |
| Bioavailability | Low and variable | [3] |
| Elimination Half-life | 4-5 hours | [2] |
| Metabolism | Extensively in the liver | [2] |
| Excretion | Mainly via urine | [2] |
Experimental Protocol: Isolated Blood Vessel Vasodilation Assay
Objective: To determine the vasodilatory effect of Pentaerythritol Tetranitrate on isolated arterial rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from euthanized male Wistar rats. The aortas are cleaned of adhering fat and connective tissue and cut into 3-4 mm rings.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable tonic contraction.
-
Drug Administration: Once a stable plateau of contraction is reached, cumulative concentrations of Pentaerythritol Tetranitrate (e.g., 1 nM to 100 µM) are added to the organ bath at regular intervals.
-
Data Analysis: The relaxation response at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC50 value (the concentration of PETN that produces 50% of the maximal relaxation) is calculated.
Signaling Pathway
Caption: Pentaerythritol Tetranitrate (PETN) signaling pathway leading to vasodilation.
Diphenhydramine
Diphenhydramine is a first-generation antihistamine with anticholinergic and sedative properties. It primarily acts as an inverse agonist at histamine H1 receptors.
Mechanism of Action
Diphenhydramine exerts its effects by binding to histamine H1 receptors, where it acts as an inverse agonist. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11 proteins. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including allergic and inflammatory reactions. By stabilizing the inactive conformation of the H1 receptor, diphenhydramine prevents this signaling cascade.
Additionally, diphenhydramine has significant anticholinergic activity due to its ability to block muscarinic acetylcholine receptors[4][5][6]. This action contributes to its side effects, such as dry mouth and sedation.
Quantitative Data
| Parameter | Value | Source |
| Pharmacodynamics | ||
| Histamine H1 Receptor Binding Affinity (Ki) | 20 nM | [7] |
| Muscarinic Receptor Binding Affinity (Ki) | 100-200 nM | [8] |
| Pharmacokinetics | ||
| Oral Bioavailability | 40-60% | [8][9] |
| Protein Binding | ~80-85% | [9][10] |
| Elimination Half-life | 2.4-9.3 hours | [8] |
| Peak Plasma Concentration | 2-3 hours post-administration | [8][9] |
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of Diphenhydramine for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: The binding assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-pyrilamine, is used as the tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Diphenhydramine.
-
Incubation and Separation: The reaction mixtures are incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Diphenhydramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Caption: Diphenhydramine's mechanism as an inverse agonist at the histamine H1 receptor.
Meprobamate
Meprobamate is a carbamate derivative that acts as a central nervous system depressant with anxiolytic and sedative properties.
Mechanism of Action
The precise mechanism of action of meprobamate is not fully elucidated, but it is known to act as a positive allosteric modulator of the GABAA receptor, similar to barbiturates[11]. The GABAA receptor is a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Meprobamate binds to a site on the GABAA receptor complex that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening. At higher concentrations, meprobamate can directly activate the GABAA receptor, even in the absence of GABA[11]. This direct agonistic activity contributes to its sedative-hypnotic effects and also to its potential for toxicity.
Quantitative Data
| Parameter | Value | Source |
| Pharmacodynamics | ||
| GABAA Receptor Binding | Positive allosteric modulator and direct agonist | [11][12] |
| Pharmacokinetics | ||
| Bioavailability | Well absorbed orally | [12] |
| Elimination Half-life | ~10 hours | [11][12] |
| Peak Plasma Concentration | 1-3 hours post-administration | [13] |
| Metabolism | Hepatic | [12] |
Experimental Protocol: Electrophysiological Recording of GABAA Receptor Activity
Objective: To characterize the modulatory effects of Meprobamate on GABAA receptor function.
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., HEK293 or Xenopus oocytes) is transfected with cDNAs encoding the subunits of the desired GABAA receptor isoform (e.g., α1β2γ2).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped at a holding potential of -60 mV.
-
GABA Application: A submaximal concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline chloride current.
-
Meprobamate Co-application: After establishing a stable baseline response to GABA, Meprobamate is co-applied with GABA at various concentrations.
-
Data Analysis: The potentiation of the GABA-evoked current by Meprobamate is quantified. The concentration-response curve for Meprobamate's modulatory effect is plotted to determine its EC50. To assess direct agonism, Meprobamate is applied in the absence of GABA, and any elicited current is measured.
Signaling Pathway
Caption: Meprobamate's positive allosteric modulation of the GABAA receptor.
Nicotinic Acid (Niacin)
Nicotinic acid, or niacin (vitamin B3), at pharmacological doses, is used to treat dyslipidemia. It favorably alters the lipid profile by reducing levels of triglycerides and LDL cholesterol while increasing HDL cholesterol.
Mechanism of Action
Nicotinic acid's primary mechanism of action in dyslipidemia involves its role as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A[14][15]. HCA2 is a Gi protein-coupled receptor expressed on the surface of adipocytes. Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). Reduced cAMP levels lead to the inhibition of hormone-sensitive lipase (HSL), the enzyme responsible for the hydrolysis of triglycerides into free fatty acids (FFAs) in adipose tissue. The inhibition of lipolysis reduces the flux of FFAs to the liver. Since FFAs are a key substrate for the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), this ultimately leads to decreased production and secretion of VLDL and, consequently, lower levels of LDL (which is derived from VLDL).
The mechanism by which nicotinic acid increases HDL levels is less well understood but is thought to involve reduced hepatic uptake of HDL apolipoprotein A-I.
Quantitative Data
| Parameter | Value | Source |
| Pharmacodynamics | ||
| HCA2 Receptor Binding Affinity (KD) | 0.058 µM | [14] |
| HCA2 Receptor Agonist EC50 | 0.06–0.25 µM | [14] |
| Pharmacokinetics | ||
| Bioavailability | Well absorbed orally | - |
| Protein Binding | Minimally bound to plasma proteins | - |
| Elimination Half-life | 20-45 minutes | - |
| Metabolism | Hepatic | - |
Experimental Protocol: Adipocyte Lipolysis Assay
Objective: To measure the inhibitory effect of Nicotinic Acid on lipolysis in primary adipocytes.
Methodology:
-
Adipocyte Isolation: Primary adipocytes are isolated from the epididymal fat pads of rodents by collagenase digestion.
-
Cell Culture: Isolated adipocytes are incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin).
-
Lipolysis Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol, to the adipocyte suspension.
-
Nicotinic Acid Treatment: The stimulated adipocytes are treated with varying concentrations of Nicotinic Acid.
-
Glycerol Measurement: The extent of lipolysis is quantified by measuring the amount of glycerol released into the incubation medium, as glycerol is a product of triglyceride hydrolysis. Glycerol concentration can be determined using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: The inhibitory effect of Nicotinic Acid on isoproterenol-stimulated glycerol release is calculated for each concentration. An IC50 value, representing the concentration of Nicotinic Acid that causes 50% inhibition of stimulated lipolysis, is determined.
Signaling Pathway
Caption: Nicotinic acid's signaling pathway in adipocytes leading to the inhibition of lipolysis.
References
- 1. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pentaerythritol tetranitrate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 5. The Mechanism of Diphenhydramine's (Benadryl; Tylenol PM; Unisom) Ability to Cause Xerostomia (Dry Mouth) [ebmconsult.com]
- 6. droracle.ai [droracle.ai]
- 7. Low-density lipoprotein - Wikipedia [en.wikipedia.org]
- 8. Depressant - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. core.ac.uk [core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 15. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
